6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid

Lipophilicity Membrane permeability Drug design

6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid (CAS 304694-75-5) is a benzo-1,4-dioxane sulfonamide featuring a six-carbon hexanoic acid tail. The compound has a molecular weight of 329.37 g·mol⁻¹, a calculated logP of approximately 1.21, and is supplied as a crystalline solid with a melting point of 87–89 °C and a purity specification of ≥97%.

Molecular Formula C14H19NO6S
Molecular Weight 329.37 g/mol
CAS No. 304694-75-5
Cat. No. B1305753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid
CAS304694-75-5
Molecular FormulaC14H19NO6S
Molecular Weight329.37 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCCCC(=O)O
InChIInChI=1S/C14H19NO6S/c16-14(17)4-2-1-3-7-15-22(18,19)11-5-6-12-13(10-11)21-9-8-20-12/h5-6,10,15H,1-4,7-9H2,(H,16,17)
InChIKeyFPEVGZPSPNACMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility49.4 [ug/mL]

6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid (CAS 304694-75-5): Core Chemical Identity and Procurement-Relevant Physicochemical Profile


6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid (CAS 304694-75-5) is a benzo-1,4-dioxane sulfonamide featuring a six-carbon hexanoic acid tail . The compound has a molecular weight of 329.37 g·mol⁻¹, a calculated logP of approximately 1.21, and is supplied as a crystalline solid with a melting point of 87–89 °C and a purity specification of ≥97% [1]. Its single sulfonamide NH and terminal carboxylic acid provide two hydrogen-bond donor sites, while the benzodioxane oxygen atoms and the sulfonamide sulfur contribute six acceptor sites, defining its solubility and molecular recognition profile .

6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid: Why In-Class Compounds Cannot Be Freely Interchanged


Within the benzodioxane-sulfonamide family, chain-length variation, sulfonamide substitution pattern, and aryl-sulfonamide identity collectively produce substantial differences in lipophilicity, hydrogen-bonding capacity, and acid dissociation behavior [1]. For instance, shortening the alkanoic chain from six to four carbons lowers the calculated logP by ~0.3 log units (from 1.21 to 0.89) and reduces molecular weight by ~28 Da, altering both membrane partitioning and conjugation geometry [2]. Replacing the benzodioxane-6-sulfonamide motif with a simpler 4-methylbenzenesulfonamide (tosyl) removes the cyclic diether system, thereby eliminating key oxygen-mediated interactions that influence target recognition and metabolic stability . These non-trivial differences mean that procurement and assay interchange without verification risk invalidating structure-activity relationships.

6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid: Comparator-Anchored Quantitative Differentiation Data


Lipophilicity (logP) Benchmarking Against the Butanoic Acid Analog

The hexanoic acid target compound exhibits a vendor-reported calculated logP of 1.21, compared to a logP of 0.89 for the four‑carbon butanoic acid analog 2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)butanoic acid [1]. The +0.32 log unit difference indicates higher lipophilicity, which translates to an approximately 2.1‑fold increase in predicted octanol-water partition coefficient for the six‑carbon chain variant [1].

Lipophilicity Membrane permeability Drug design

Chain-Length-Dependent Molecular Weight and Linker Span

The target compound's six‑carbon hexanoic acid chain provides a molecular weight of 329.37 Da and a fully extended length of approximately 9.5 Å from the sulfonamide nitrogen to the carboxyl carbon, compared with 301.31 Da and an estimated 7.5 Å for the butanoic acid comparator . The additional two methylene units extend the spatial reach by ~2 Å, enabling conjugation to sterically hindered biopolymer sites without compromised sulfonamide accessibility .

Linker chemistry Bioconjugation Molecular spacer

Crystallinity and Melting Point as Quality Indicators

The target compound displays a melting point of 87–89 °C, consistent with a well-defined crystalline solid, whereas the butanoic acid analog is reported without a defined melting point in standard vendor catalogues, suggesting amorphous or hygroscopic character [1]. A sharp melting range facilitates purity verification by differential scanning calorimetry and ensures batch-to-batch consistency in solid-dosing or formulation workflows [1].

Solid-state properties Purity assessment Formulation

Purity Specification: 97% vs. 95% Industry Baseline

Fluorochem supplies the target compound at a certified minimum purity of 97%, whereas the butanoic acid analog is typically offered at 95% . The 2‑percentage‑point higher specification reduces the maximum total impurity burden from 5% to 3%, corresponding to a 40% reduction in potential confounding contaminants in biological assays .

Purity Reproducibility Assay quality

Hydrogen-Bond Donor Count and Solubility Baseline

The target compound presents two hydrogen-bond donors (sulfonamide NH and carboxylic acid OH) and six acceptors, yielding a hydrogen-bond donor/acceptor ratio of 0.33. The structurally related tosyl-hexanoic acid analog (6-(4-methylbenzenesulfonamido)hexanoic acid) also has two donors but only four acceptors (ratio 0.50), leading to a predicted lower aqueous solubility for the tosyl analog due to fewer solvent-interaction sites . This difference can be critical when selecting a scaffold for aqueous-phase bioconjugation or biochemical assays .

Solubility Hydrogen bonding Formulation

Unique Benzodioxane Sulfonamide Pharmacophore vs. Tosyl-Based Linkers

The 1,4-benzodioxane-6-sulfonamide core incorporated in the target compound is a recognized privileged scaffold in medicinal chemistry, having yielded ligands for nicotinic, α-adrenergic, and 5-HT receptor subtypes as well as antitumor and antibacterial agents . In contrast, the 4-methylbenzenesulfonamide (tosyl) group—while ubiquitous as a protecting group—lacks the cyclic diether moiety and the associated electronic and steric features that the benzodioxane system contributes to target recognition . Procurement of the benzodioxane sulfonamide therefore enables direct exploration of this pharmacophore space, which is inaccessible with generic tosyl linkers .

Pharmacophore Sulfonamide Medicinal chemistry

6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid: High-Confidence Procurement Scenarios Based on Quantitative Evidence


Intracellular Target Engagement Assays Requiring Enhanced Membrane Permeability

With a logP of 1.21—approximately 0.32 log units higher than the four-carbon chain analog—this compound is the preferred choice when designing cell-permeable probes or inhibitors that must traverse lipid bilayers to engage cytosolic or organellar targets . The increased lipophilicity is expected to improve passive diffusion across cell membranes, making it suitable for live-cell imaging and cellular thermal shift assays where intracellular accumulation is critical .

Bioconjugate Synthesis Requiring Extended Spacer Arms

The six-carbon hexanoic acid chain provides an additional ~2 Å of spatial reach compared with butanoic acid variants, enabling conjugation to sterically shielded lysine residues or deep binding pockets on proteins and antibodies . This linker geometry is especially valuable in antibody-drug conjugate (ADC) and PROTAC design, where precise spatial orientation governs ternary complex formation and degradation efficiency .

Quality-Controlled Solid-Phase Synthesis and Formulation

The well-defined crystalline nature and sharp melting point (87–89 °C) facilitate reliable solid handling, automated weighing, and purity verification via DSC or melting-point apparatus, reducing the risk of degraded or solvated material entering a synthetic sequence . Combined with the ≥97% purity specification, this compound is suited for solid-phase peptide synthesis and parallel library construction where consistent stoichiometry is essential .

Benzodioxane Pharmacophore Exploration in Medicinal Chemistry

The 1,4-benzodioxane-6-sulfonamide core is a validated privileged structure with activity at nicotinic, α-adrenergic, and serotonin receptor subtypes, as well as antitumor and antibacterial targets . Procuring the hexanoic acid derivative enables direct diversification at the carboxyl terminus while retaining the pharmacophoric benzodioxane-sulfonamide unit, supporting fragment-based drug discovery and structure-activity relationship campaigns without the need for de novo scaffold synthesis .

Quote Request

Request a Quote for 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.